2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide
Description
2-[(6-Nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide (CAS No. 685120-05-2) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₅S₂ and a molecular weight of 317.3 g/mol. It features a benzothiophene-1,1-dioxide core substituted with a nitro group at position 6 and a sulfanyl-linked acetohydrazide moiety. This compound is primarily utilized as an intermediate or building block in pharmaceutical and material science research, marketed by LEAP CHEM CO., LTD. .
Properties
IUPAC Name |
2-[(6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S2/c11-12-10(14)4-19-8-5-20(17,18)9-3-6(13(15)16)1-2-7(8)9/h1-3,8H,4-5,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWZHMRILBKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384914 | |
| Record name | 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685120-05-2 | |
| Record name | 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This step involves the cyclization of appropriate precursors to form the benzothiophene ring.
Sulfanylation: The attachment of the sulfanyl group to the benzothiophene ring is carried out using thiolating agents.
Acetohydrazide formation: The final step involves the reaction of the sulfanyl-benzothiophene intermediate with hydrazine derivatives to form the acetohydrazide moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with target molecules .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Benzothiophene-1,1-dioxide vs. This difference may affect solubility and interaction with biological targets .
- Triazole and Thiadiazole Derivatives: Compounds like N'-(2-chlorobenzylidene)-2-[(1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide exhibit planar heterocycles, favoring π-π stacking interactions, whereas the target’s non-planar benzothiophene-1,1-dioxide may limit such interactions.
Substituent Effects
- In contrast, chloro or methyl groups in benzoxazole derivatives (e.g., ) modify electronic properties differently, influencing reactivity and bioactivity.
- Hydrazide Modifications : Derivatives with aromatic hydrazone moieties (e.g., compound 10 in ) demonstrate enhanced antimetastatic activity due to increased lipophilicity and membrane permeability, whereas the target compound’s unmodified hydrazide may prioritize synthetic versatility.
Biological Activity
2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological assays that demonstrate its efficacy.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 289.32 g/mol |
| SMILES | C1C(C2=C(S1(=O)=O)C=C(C=C2)N+[O-])SCCO |
| InChI Key | FLAITYNRCKZPST-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction between hydrazine derivatives and substituted benzothiophenes. The introduction of the nitro and dioxo groups enhances its biological activity. The general synthetic pathway includes:
- Formation of Benzothiophene Derivative : Reaction of thiophenol with appropriate electrophiles.
- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
- Hydrazide Formation : Coupling with hydrazine to form the final acetohydrazide derivative.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- SMMC-7721 (hepatoma)
- K562 (leukemia)
Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard treatments like doxorubicin .
The proposed mechanism of action for this compound includes:
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of cell proliferation by disrupting key signaling pathways involved in cell cycle regulation.
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- Study on Antitumor Activity :
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
